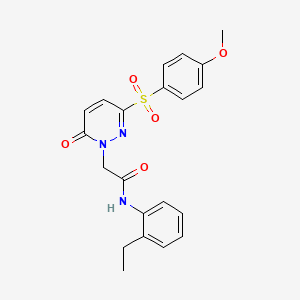

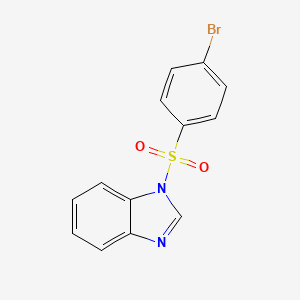

![molecular formula C22H24N4O3S B2546210 7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872627-50-4](/img/structure/B2546210.png)

7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which are structurally related to the compound of interest, involves the reaction of 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with alkylhalogenides. This process suggests that the synthesis of the compound may also involve a similar strategy, where a thioether fragment is introduced into the base molecule to yield the desired 7-thio derivative .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, has been elucidated using NMR spectroscopy and X-ray crystallography. These techniques have revealed the presence of syn- and anti-forms and provided insights into the planarity of the cyclohexenone ring and the potential for intermolecular hydrogen bonding. Such detailed structural analysis is crucial for understanding the molecular conformation and reactivity of the compound of interest .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For instance, the Michael addition reactions of cyclohexane-1,3-dione derivatives with nitro-olefins lead to the formation of butenolide derivatives with a 2-hydroxyimino-substituent. This indicates that the compound of interest may also undergo similar intramolecular reactions, which could be exploited to synthesize novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structural features and the behavior of similar molecules. For example, the antioxidant activity of the synthesized 7-thio derivatives was assessed using an in vitro model of Fe2+-dependent oxidation of adrenaline. The study found that the antiradical activity significantly depends on the structure of the substituent in the thioether fragment. This suggests that the compound of interest may also exhibit antioxidant properties, which could be modulated by varying the substituents on the thioether fragment .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Regioselective Synthesis of Pyrimidine Annelated Heterocycles : Majumdar et al. (2001) detailed the regioselective synthesis of pyrimidine annelated heterocycles, showcasing the chemical reactivity and potential of pyrimidine derivatives in forming complex heterocyclic structures. This research highlights the versatility of pyrimidine compounds in synthetic organic chemistry, which could be relevant to the chemical class to which the specified compound belongs Majumdar, K., Das, U., Kundu, U. K., & Bandyopadhyay, A. (2001). Tetrahedron, 57, 7003-7007.

Polyfunctional Fused Heterocyclic Compounds : Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds, which is indicative of the potential for the target compound to engage in complex chemical transformations leading to biologically active heterocycles Hassaneen, H., Abdallah, T. A., Abdelhadi, H. A., Hassaneen, H. M., & Pagni, R. (2003). Heteroatom Chemistry, 14, 491-497.

Biological Activities

Antioxidant Activity of 7-Thio Derivatives : Kononevich et al. (2014) reported on the synthesis and antioxidant activity of 7-thio derivatives of pyrimidine diones, demonstrating the significant impact of structural modifications on biological activities. This suggests that the target compound may also possess or be modified to exhibit antioxidant properties Kononevich, Y. M., Bobkova, L., Smolski, A. S., & Demchenko, A. (2014). Scientia Pharmaceutica, 83, 41-48.

Antitumor Activity : Shabani et al. (2009) investigated the antitumor activity of a closely related compound and its metal complexes on various cell lines, highlighting the potential therapeutic applications of pyrimidine derivatives in cancer treatment Shabani, F., Ghammamy, S., Mehrani, K., Teimouri, M., Soleimani, M., & Kaviani, S. (2009). Bioinorganic Chemistry and Applications, 2008.

Propriétés

IUPAC Name |

7-cyclohexyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFNBOPCTWNJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

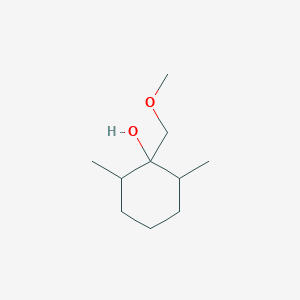

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

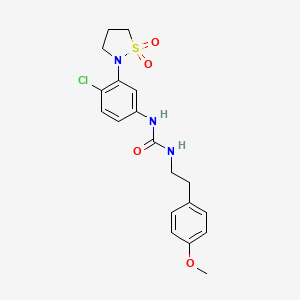

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)

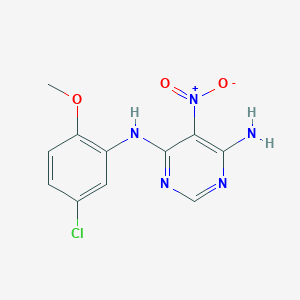

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)

![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)